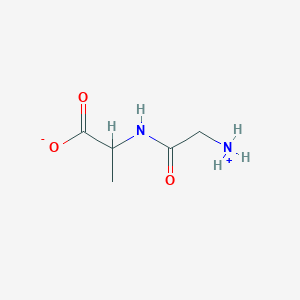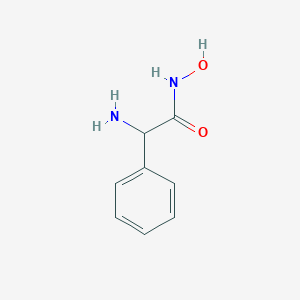
Iodide ion
概要
説明
ヨウ化物は、I⁻として表されるヨウ素のイオン形態です。これは一原子イオンであり、さまざまな化学化合物に一般的に見られます。 ヨウ化物は多くの生物学的プロセスに不可欠であり、ヨウ素欠乏症の予防に役立つヨウ素添加塩の重要な成分です .
準備方法
合成経路と反応条件
- ヨウ素は、水溶液中で硫化水素を使用してヨウ化物に還元できます。
化学反応の分析
Types of Reactions
- Iodide can be oxidized to iodine:
Oxidation: 2I−→I2+2e−
Iodine can be reduced to iodide:Reduction: I2+2e−→2I−
Substitution: Iodide can participate in nucleophilic substitution reactions, such as converting alkyl chlorides to alkyl iodides.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and other halogens can oxidize iodide to iodine.
Reducing Agents: Hydrogen sulfide and hydrazine can reduce iodine to iodide.
Solvents: Acetone and other polar aprotic solvents are commonly used in substitution reactions involving iodide.
Major Products
Iodine: From oxidation reactions.
Alkyl Iodides: From substitution reactions with alkyl halides.
科学的研究の応用
Chemistry
Catalysis: Iodide ions are used in various catalytic processes, including the synthesis of organic compounds.
Redox Reactions: Iodide is involved in redox reactions, serving as a reducing agent.
Biology
Thyroid Function: Iodide is essential for the synthesis of thyroid hormones, which regulate metabolism.
Antioxidant: Iodide acts as an antioxidant, protecting cells from oxidative damage.
Medicine
Radiopharmaceuticals: Radioactive iodide isotopes, such as Iodine-131, are used in the treatment of thyroid cancer and hyperthyroidism.
Antiseptics: Iodide compounds are used in antiseptic formulations.
Industry
Photography: Silver iodide is used in photographic emulsions.
Water Purification: Iodide is used in water purification processes.
作用機序
Iodide exerts its effects primarily through its role in the synthesis of thyroid hormones. It is actively transported into thyroid cells via the sodium/iodide symporter. Once inside the cells, iodide is oxidized to iodine, which then iodinates tyrosine residues in thyroglobulin to form thyroid hormones .
類似化合物との比較
Similar Compounds
- Fluoride (F⁻)
- Chloride (Cl⁻)
- Bromide (Br⁻)
Comparison
- Size and Reactivity : Iodide is larger and less reactive compared to fluoride, chloride, and bromide .
- Solubility : Iodide salts are generally less soluble in water compared to chloride and bromide salts but more soluble in organic solvents like acetone .
- Biological Role : Unlike fluoride, chloride, and bromide, iodide plays a unique role in thyroid hormone synthesis, making it essential for human health .
特性
IUPAC Name |
iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912339 | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.9045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20461-54-5 | |
| Record name | Iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)




![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)


![N-[(4-chlorophenyl)methyl]nonanamide](/img/structure/B8908.png)



